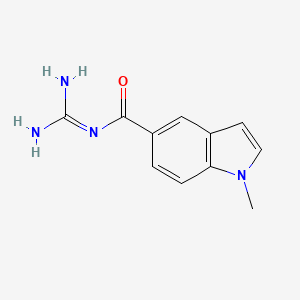
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid is a complex organic compound that features a xanthene core fused with a naphthalene ring. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a xanthene derivative with a naphthalene carboxylic acid under acidic conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting cellular pathways and enzyme activities. The xanthene core may also contribute to its fluorescent properties, making it useful in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzenesulfonic acid
- 3,4,5,6-Tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid disodium salt
Uniqueness
8-(3,4,5-Trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid is unique due to its fused xanthene-naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as fluorescent probes and advanced organic synthesis.
Propriétés
Numéro CAS |
200725-10-6 |
|---|---|
Formule moléculaire |
C24H14O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
8-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H14O7/c25-16-9-7-13-19(12-5-1-3-11-4-2-6-15(18(11)12)24(29)30)14-8-10-17(26)21(28)23(14)31-22(13)20(16)27/h1-10,25,27-28H,(H,29,30) |
Clé InChI |
NYLLADZYPUKUTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


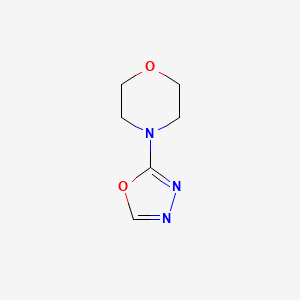
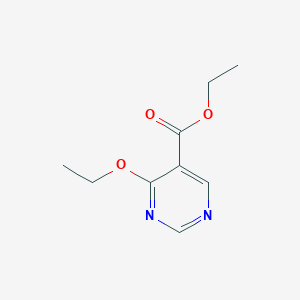

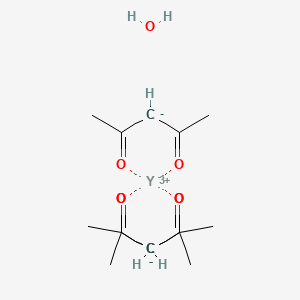
![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
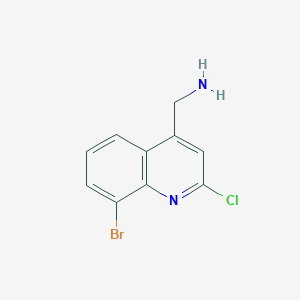
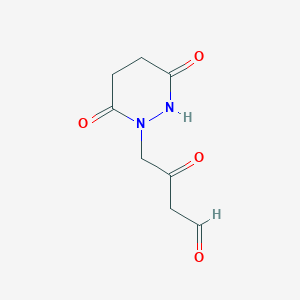

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)

